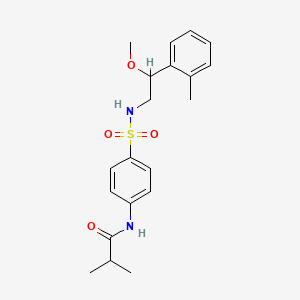
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its multifunctional properties, making it a subject of interest in scientific studies.
准备方法
The synthesis of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide involves several steps. The synthetic routes typically include the reaction of 2-methoxy-2-(o-tolyl)ethylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-isobutyrylphenylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .
化学反应分析
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide has diverse scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is utilized in biological assays to understand its effects on cellular processes.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide can be compared with other similar compounds, such as:
- N-(2-methoxy-2-(o-tolyl)ethyl)sulfonamide
- 4-isobutyrylphenylamine derivatives
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its multifunctional properties and potential for diverse scientific research applications.
生物活性
N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide, with the CAS number 1797338-56-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities based on diverse research findings.
- Molecular Formula : C20H26N2O4S
- Molecular Weight : 390.5 g/mol
- Structure : The compound features a sulfamoyl group attached to a phenyl ring, which is further substituted by an isobutyramide moiety. The methoxy and o-tolyl groups contribute to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic pathways critical in various biological processes.
- Receptor Modulation : It can interact with specific receptors, altering cellular signaling pathways that influence cell proliferation and apoptosis.
Biological Activity
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of sulfamoyl compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Effects
Studies on related compounds have demonstrated potential antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest . The structural characteristics of this compound suggest it may possess similar properties.
Case Studies
- Case Study 1 : A study evaluated the effects of sulfamoyl derivatives on cancer cell lines, revealing that certain analogs significantly inhibited cell growth in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Case Study 2 : Another investigation focused on the antibacterial activity of sulfamoyl compounds against Gram-positive bacteria. Results showed that modifications in the side chains could enhance activity, indicating a structure-activity relationship (SAR) that could be explored for this compound .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O4S |
| Molecular Weight | 390.5 g/mol |
| Biological Activities | Antimicrobial, Antitumor |
| Notable Mechanisms | Enzyme inhibition, Receptor modulation |
属性
IUPAC Name |
N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14(2)20(23)22-16-9-11-17(12-10-16)27(24,25)21-13-19(26-4)18-8-6-5-7-15(18)3/h5-12,14,19,21H,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFACCVKXYVGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














